molecular formula C39H38O12 B13640893 3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate

3-[4-[1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B13640893
M. Wt: 698.7 g/mol
InChI Key: IKHAPHPJWABCCU-UHFFFAOYSA-N
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Description

[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a complex organic compound characterized by multiple hydroxyl, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate typically involves multiple steps, including:

    Formation of the core structure: This step involves the creation of the central phenylpropanoid backbone through a series of condensation reactions.

    Functional group modifications: Hydroxylation and methoxylation reactions are carried out to introduce the hydroxyl and methoxy groups at specific positions.

    Esterification: The final step involves esterification to form the complete compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Optimization of reaction conditions: This includes temperature control, pH adjustments, and the use of catalysts to increase yield and purity.

    Purification processes: Techniques such as chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens, nucleophiles

Major Products

    Oxidation products: Ketones, aldehydes

    Reduction products: Alcohols, alkanes

    Substitution products: Halogenated compounds, nucleophile-substituted compounds

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.

    Catalysis: Acts as a catalyst or a catalyst precursor in various organic reactions.

Biology

    Biochemical studies: Used to study enzyme interactions and metabolic pathways.

    Drug development:

Medicine

    Therapeutic agents: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate involves:

    Molecular targets: Interacts with specific enzymes and receptors in biological systems.

    Pathways involved: Modulates biochemical pathways related to inflammation, oxidative stress, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    [(E)-3-(4-hydroxyphenyl)prop-2-enoic acid]: Shares a similar phenylpropanoid backbone.

    [(E)-3-(4-methoxyphenyl)prop-2-enoic acid]: Contains methoxy groups instead of hydroxyl groups.

Uniqueness

[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is unique due to its combination of hydroxyl, methoxy, and phenyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C39H38O12

Molecular Weight

698.7 g/mol

IUPAC Name

3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3

InChI Key

IKHAPHPJWABCCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

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